![molecular formula C12H9N3O B14634701 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate CAS No. 55087-88-2](/img/structure/B14634701.png)
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate is a complex organic compound that features a diazonium group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. One common method includes the reaction of aniline with nitrous acid to form the diazonium salt, which is then reacted with pyridine to form the desired compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control temperature, pressure, and reagent addition can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are commonly used, often in the presence of a base such as NaOH to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: Employed in the development of biochemical probes and labeling agents for studying biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate involves the reactivity of the diazonium group, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The diazonium group acts as an electrophile, allowing nucleophiles to attack and replace it.
Azo Coupling: The diazonium group can react with electron-rich aromatic compounds to form azo bonds, extending the conjugation and altering the electronic properties of the molecule.
Reduction: The diazonium group can be reduced to form aniline derivatives, which can further participate in various biochemical and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate can be compared with other diazonium compounds and pyridine derivatives:
Similar Compounds: Other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium sulfate, share similar reactivity but differ in their substituents and applications.
Uniqueness: The combination of a diazonium group with a pyridine ring in this compound provides unique reactivity and versatility, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
55087-88-2 |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(1-oxidopyridin-2-ylidene)-phenylmethanediazonium |
InChI |
InChI=1S/C12H9N3O/c13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)16/h1-9H |
InChI-Schlüssel |
MCTMYSDTZHLAAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C=CC=CN2[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)

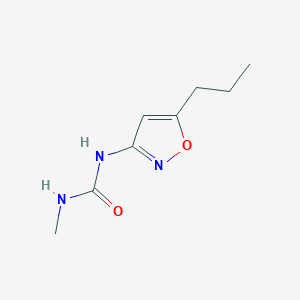
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

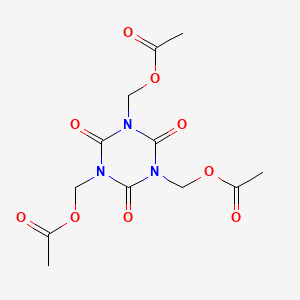
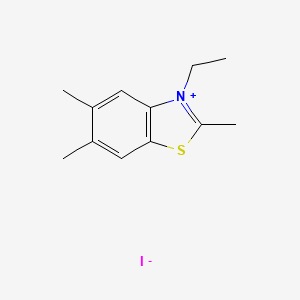
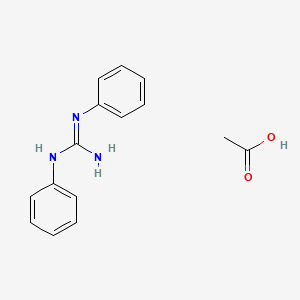
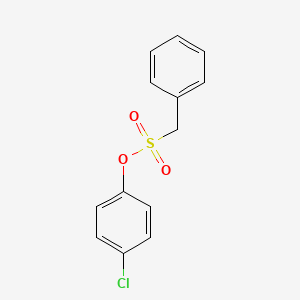
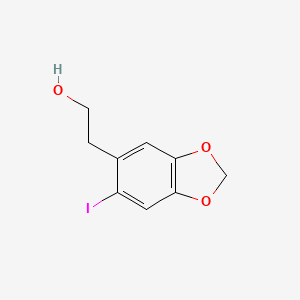
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

